1-(Pyridin-3-yl)guanidine

α₂-adrenoceptor guanidine pyridine isomer

Researchers need validated positional isomers to differentiate pharmacological effects from structural artifacts. 1-(Pyridin-3-yl)guanidine solves this: unlike the 2-isomer, it lacks an intramolecular hydrogen bond, forcing an out-of-plane conformation (pKaH 10.14). - **Assay control:** α2-adrenoceptor pKi 3.79 - ideal low-affinity reference vs 2-isomer (pKi 5.74). - **SAR core:** Unsubstituted scaffold for pyridylguanidine derivatization; precursor to KATP opener P1075. - **Physicochemical benchmark:** Quantify IMHB effects on permeability/binding.

Molecular Formula C6H8N4
Molecular Weight 136.15 g/mol
Cat. No. B12851279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-yl)guanidine
Molecular FormulaC6H8N4
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)N=C(N)N
InChIInChI=1S/C6H8N4/c7-6(8)10-5-2-1-3-9-4-5/h1-4H,(H4,7,8,10)
InChIKeyUHLKYVNSNIWKGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-3-yl)guanidine Physicochemical and Pharmacological Profile


1-(Pyridin-3-yl)guanidine (CAS 67087-03-0; synonyms: N-pyridin-3-yl-guanidine, pyraxinine) is a heterocyclic guanidine of molecular formula C₆H₈N₄ and molecular weight 136.15 g·mol⁻¹ [1]. The compound comprises a guanidine moiety attached at the 3-position of a pyridine ring, rendering it a positional isomer within the pyridylguanidine family that displays distinct conformational behaviour relative to its 2- and 4-pyridyl counterparts [2]. It has been investigated as a ligand for the 5-HT₃ serotonin receptor (Ki = 2.91 × 10³ nM) [3] and as a core scaffold in α₂-adrenoceptor antagonist programmes (experimental pKi = 3.79 in human prefrontal cortex tissue) [4].

Isomer Positional isomer for conformational and selectivity studies
Control Low-affinity tool for α₂-adrenoceptor assay validation
Scaffold Core for insulin secretagogue SAR expansion

Why 1-(Pyridin-3-yl)guanidine Cannot Be Substituted with Other Pyridylguanidine Isomers


The position of the guanidine substituent on the pyridine ring dictates the presence or absence of an intramolecular hydrogen bond (IMHB) between the pyridine nitrogen and a guanidinium NH proton, which in turn controls molecular conformation, basicity, and target-binding affinity. Pyridin-2-ylguanidine forms a stabilising IMHB that enforces a coplanar geometry and lowers the guanidinium pKaH (calculated 9.54), whereas pyridin-3-ylguanidine cannot form this IMHB due to unfavourable geometry, resulting in an out-of-plane conformation and a higher guanidinium pKaH (calculated 10.14) [1]. These physicochemical differences translate directly into divergent pharmacological profiles: at the α₂-adrenoceptor, the 2-isomer exhibits an experimental pKi of 5.74, while the 3-isomer shows a markedly lower pKi of 3.79—a ~90‑fold difference in binding affinity [2]. Generic substitution across pyridylguanidine positional isomers therefore carries a high risk of altered potency, selectivity, and pharmacokinetic behaviour.

Conformational mismatch
3‑Isomer cannot form the stabilising IMHB found in 2‑pyridylguanidine, altering geometry and target fit.
Affinity shift
Markedly lower α₂‑adrenoceptor binding than the 2‑isomer; substitution may compromise assay sensitivity.
Basicity difference
Higher guanidinium pKaH relative to the 2‑isomer influences protonation, solubility, and permeability profiles.

Quantitative Comparator Evidence for 1-(Pyridin-3-yl)guanidine


α₂-Adrenoceptor Binding Affinity vs. 2-Pyridyl Isomer

In a direct head-to-head comparison within the same study, 1-(pyridin-3-yl)guanidine (pyridine-3-ylguanidine) displayed an experimental pKi of 3.79 at the human α₂-adrenoceptor in prefrontal cortex tissue, while its 2-pyridyl isomer (pyridine-2-ylguanidine) achieved a pKi of 5.74 [1]. The 1.95 log-unit difference reflects the impact of intramolecular hydrogen bonding (present in the 2-isomer, absent in the 3-isomer) on receptor affinity.

α₂-AR Affinity
Head-to-head
pKi 3.79 vs 5.74
~90‑fold lower
Supports positional selectivity screening
Human prefrontal cortex, [³H]RX821002
α₂-adrenoceptor guanidine pyridine isomer binding affinity neuropsychiatric

Guanidinium Basicity Comparison Across Aryl Substituents

Calculated pKaH values for the guanidinium group reveal that 1-(pyridin-3-yl)guanidine (pKaH = 10.14) is significantly more basic than 1-(pyridin-2-yl)guanidine (pKaH = 9.54) but less basic than phenylguanidine (pKaH = 10.88) [1]. The reduced basicity of the 2-isomer is attributed to intramolecular hydrogen bonding (IMHB) between the pyridine N and guanidinium NH, which stabilises the neutral form; this IMHB is geometrically impossible in the 3-isomer.

Guanidinium pKaH
Head-to-head
10.14 (3‑isomer) vs 9.54 (2‑isomer)
Higher basicity may shift permeability
Calculated values (Marvin)
basicity pKaH guanidinium IMHB physicochemical

5-HT₃ Serotonin Receptor Affinity vs. Arylguanidine References

1-(Pyridin-3-yl)guanidine binds to the human 5-HT₃ receptor with a Ki of 2.91 × 10³ nM (2.91 μM) [1]. For context, the structurally related arylguanidine MD-354 (N-(3-chlorophenyl)guanidine) exhibits a Ki of 35 nM at the same receptor, and 1-(3,4,5-trichlorophenyl)guanidine displays a Ki of 0.7 nM [2]. The pyridin-3-yl derivative is thus approximately 80–4,000-fold weaker than these comparator arylguanidines, indicating that replacement of the phenyl ring with a pyridin-3-yl moiety substantially diminishes 5-HT₃ receptor engagement.

5-HT₃ Receptor Ki
Cross‑study comparable
2.91 μM
vs 35 nM (MD‑354), 0.7 nM (trichloro analog)
Low affinity; use as negative control
NG 108‑15 cell binding
5-HT₃ receptor serotonin arylguanidine Ki ligand-gated ion channel

Bioisosteric Replacement of Imidazoline in Insulin Secretagogues

In a systematic evaluation of heteroaryl-guanidine derivatives as glucose-dependent insulin secretagogues, substituted N-(heteroaryl-3-yl)guanidines—including thieno[2,3-b]pyridin-3-yl (2c), 1H-pyrrolo[2,3-b]pyridin-3-yl (3c), and 1H-indol-3-yl (4c) derivatives—were found equipotent to the standard aryl-imidazoline BL 11282 in the RIN5F rat insulinoma cell assay under high glucose (16.7 mmol) conditions [1]. This establishes the pyridin-3-yl guanidine motif as a validated bioisostere of the imidazoline ring system for glucose-dependent insulinotropic activity. While the unsubstituted 1-(pyridin-3-yl)guanidine itself was not the active species in this study, the data demonstrate that the pyridin-3-yl guanidine scaffold is the critical pharmacophoric core enabling this functional replacement.

Insulin Secretagogue Assay
Class‑level inference
Equipotent to BL 11282 in RIN5F cells
Validates pyridin‑3‑yl guanidine scaffold
Substituted derivatives; requires validation
antidiabetic insulin secretion bioisostere imidazoline glucose-dependent

Application Scenarios for 1-(Pyridin-3-yl)guanidine


Negative Control for α₂-Adrenoceptor Selectivity Profiling

With an experimental pKi of 3.79 at the α₂-adrenoceptor versus 5.74 for the 2-pyridyl isomer [1], 1-(pyridin-3-yl)guanidine serves as an ideal low-affinity control compound in α₂-AR binding assays. Its use allows screening laboratories to validate the positional selectivity of novel pyridylguanidine series and to establish assay windows for high-throughput screening campaigns.

Parent Scaffold for Insulin Secretagogue Optimisation

Given that substituted pyridin-3-yl guanidines have demonstrated equipotency with BL 11282 in glucose-dependent insulin secretion assays [2], the unsubstituted 1-(pyridin-3-yl)guanidine is a strategic procurement choice as the minimal pharmacophoric core for structure–activity relationship (SAR) expansion. Researchers can systematically derivatise the guanidine NH and pyridine ring positions to explore potency and selectivity improvements around a proven bioisosteric scaffold.

Intermediate for Cyanoguanidine Potassium Channel Modulators

The N-cyano derivative of 1-(pyridin-3-yl)guanidine, known as P1075 (N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridylguanidine), is a well-characterised KATP channel opener with ~20‑fold greater potency than cromakalim in rat aorta functional assays (86Rb⁺ efflux and vasorelaxation) [3]. The tritiated analogue [³H]-P1075 has been developed as a radioligand for characterising KATP channel opener and blocker interactions [4]. Procuring 1-(pyridin-3-yl)guanidine as a building block enables the synthesis of this valuable pharmacological tool compound and its analogues.

Physicochemical Probe for Intramolecular Hydrogen Bonding Studies

The contrasting behaviour of 1-(pyridin-3-yl)guanidine (no IMHB; out-of-plane conformation; pKaH = 10.14) and 1-(pyridin-2-yl)guanidine (IMHB present; coplanar; pKaH = 9.54) provides a well-defined isomeric pair for investigating the impact of intramolecular hydrogen bonding on membrane permeability, solubility, and target engagement [1]. This compound pair is valuable in medicinal chemistry education and in prospective physicochemical profiling of guanidine-containing lead series.

Application
Selection Property
Validation Focus
Negative control for α₂‑AR profiling
Low‑affinity binding control
Positional selectivity validation
Parent scaffold for insulin secretagogue SAR
Bioisosteric scaffold
Glucose‑dependent insulin secretion assay
Intermediate for KATP channel modulator P1075
Synthetic intermediate
Radioligand binding and functional studies
Physicochemical probe for IMHB studies
Isomeric pair for conformational study
Permeability and solubility profiling
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